Certified Purity Versus (3S,4R) Stereoisomer
(3R,4S)-Tofacitinib from established reference standard suppliers is certified with batch-specific purity of 99.87% as determined by HPLC analysis, with Certificate of Analysis (COA) and full characterization data (NMR, HPLC, MS) provided . In contrast, the (3S,4R) stereoisomer (CAS 1092578-48-7) is typically supplied at a lower purity specification of >98% and often requires custom synthesis with longer lead times, reflecting its less common use as a primary reference standard for impurity A quantification .
| Evidence Dimension | Certified Purity (HPLC) |
|---|---|
| Target Compound Data | 99.87% (batch-specific, COA-verified) |
| Comparator Or Baseline | (3S,4R)-Tofacitinib: >98% typical specification |
| Quantified Difference | ~1.87 absolute percentage points higher purity; fully characterized reference standard status versus general research-grade material |
| Conditions | HPLC purity analysis; commercial reference standard specifications |
Why This Matters
Higher certified purity with comprehensive analytical documentation directly reduces quantitative uncertainty in impurity method validation and enables more accurate calibration curves for ANDA regulatory submissions.
